molecular formula C22H23BrN2O4S B2816713 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 850781-25-8

3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2816713
CAS No.: 850781-25-8
M. Wt: 491.4
InChI Key: BYQVQNGPWTVVBL-UHFFFAOYSA-N
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Description

3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound that features a unique combination of indole, sulfonyl, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The acetylated indole undergoes sulfonylation with a sulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling Reaction: Finally, the sulfonylated indole and the isoquinoline derivative are coupled through a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoquinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and isoquinoline rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of indole and isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids. Its brominated indole moiety can be particularly useful in studying halogen bonding interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological activities. The indole and isoquinoline moieties are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole and isoquinoline moieties could engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-acetylindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-((1-acetyl-5-chloroindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    3-((1-acetyl-5-methylindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Features a methyl group instead of bromine, which may influence its steric and electronic characteristics.

Uniqueness

The presence of the bromine atom in 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one distinguishes it from similar compounds. Bromine can participate in unique halogen bonding interactions, which may enhance its binding affinity to biological targets or alter its reactivity in chemical transformations.

Properties

IUPAC Name

3-[(1-acetyl-5-bromo-2,3-dihydroindol-7-yl)sulfonyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4S/c1-15(26)25-10-7-17-12-19(23)13-20(22(17)25)30(28,29)11-8-21(27)24-9-6-16-4-2-3-5-18(16)14-24/h2-5,12-13H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQVQNGPWTVVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)CCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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